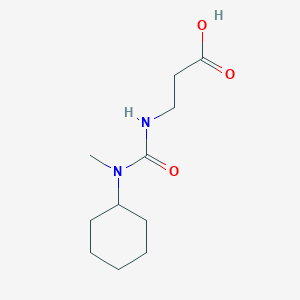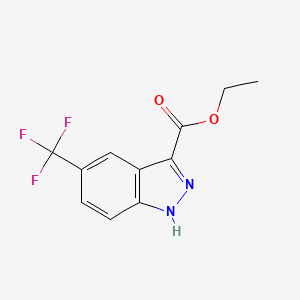![molecular formula C8H5N3O3 B13028673 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is widely used due to its high efficiency and selectivity. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is prepared through standard alkyne synthesis methods.
Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst (Cu(I)) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Oxidation: The resulting triazole compound is then oxidized to introduce the oxoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted triazoles, and various functionalized triazole compounds.
Applications De Recherche Scientifique
2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The oxoacetic acid moiety can also participate in coordination with metal ions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the oxoacetic acid moiety.
Benzotriazole: Another triazole derivative with a benzene ring, commonly used as a corrosion inhibitor.
2-(1H-1,2,3-Triazol-1-yl)acetic acid: A compound with a similar structure but different substitution pattern.
Uniqueness
2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid is unique due to the presence of both the triazole ring and the oxoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
2-(2H-benzotriazol-5-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7(8(13)14)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,13,14)(H,9,10,11) |
Clé InChI |
SVWNOVFSDUVSLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNN=C2C=C1C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
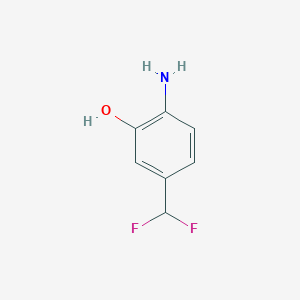

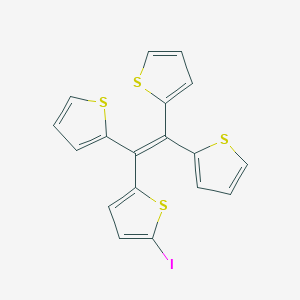
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
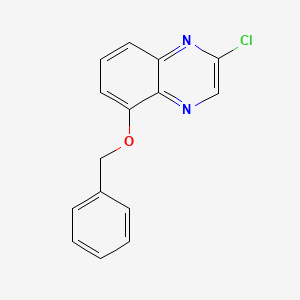



![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
